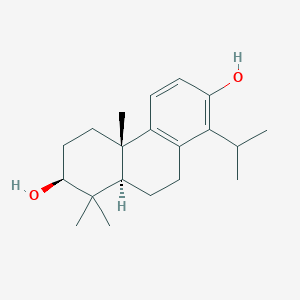

Totaradiol

描述

Structure

3D Structure

属性

IUPAC Name |

(2S,4aS,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16-17,21-22H,6,9-11H2,1-5H3/t16-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORGIWDZGWMMGU-ABSDTBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001114442 | |

| Record name | (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3772-56-3 | |

| Record name | (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Totaradiol natural source and biosynthesis pathway

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Totaradiol

Introduction

This compound, systematically named 8,11,13-totaratriene-12,13-diol, is a naturally occurring aromatic diterpenoid. It belongs to the totarane class of bicyclic diterpenes, characterized by a specific tricyclic carbon skeleton. This class of compounds, including the more widely known totarol, is recognized for its significant biological activities, particularly its potent antimicrobial and antioxidant properties. The unique structure of this compound, featuring a catechol-like diol on its aromatic ring, makes it a compound of great interest for researchers in natural product chemistry, pharmacology, and drug development. This guide provides a comprehensive overview of the natural sources of this compound, its proposed biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and quantification.

Natural Sources and Abundance of this compound

This compound and related totarane diterpenes are primarily found in the plant kingdom, concentrated in specific families of gymnosperms. The most prolific sources are species within the Podocarpaceae (podocarp) and Cupressaceae (cypress) families.

The principal source is the heartwood of the New Zealand native tree, Podocarpus totara, which is renowned for its exceptional resistance to decay due to the high concentration of these antimicrobial compounds. This compound is often found alongside totarol, its monohydroxylated counterpart. While quantitative data for this compound specifically is limited in the provided literature, data for totarol-containing extracts from P. totara heartwood indicate high yields, suggesting it is an abundant component. Other species of Podocarpus, such as P. nagi, have also been shown to produce this compound and its derivatives. Additionally, totarane diterpenes have been isolated from other genera, including Thuja and Juniperus.

| Plant Species | Family | Part of Plant | Compound(s) | Reported Yield/Concentration | Extraction Method |

| Podocarpus totara | Podocarpaceae | Heartwood (dead wood, stumps, fence posts) | Totarol-containing extract | 14.35 kg extract from 335.4 kg wood chips (~4.3% w/w) | Supercritical CO₂ |

| Podocarpus totara | Podocarpaceae | Heartwood | Totarol-containing extract | Extract contains 40-70% totarol by mass | Supercritical CO₂ |

| Kaempferia parishii | Zingiberaceae | Rhizome | Totarol | 74.96 ± 0.86% of rhizome extract | Not specified (GC-MS analysis) |

| Podocarpus nagi | Podocarpaceae | Twigs | Totarol, this compound, 19-hydroxytotarol | Qualitative | Not specified |

Table 1: Summary of Natural Sources and Yields of this compound and Related Compounds. Data for totarol is included due to its co-occurrence and structural similarity to this compound.

Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other plant diterpenoids, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids. This pathway provides the universal C20 precursor for all diterpenes, geranylgeranyl pyrophosphate (GGPP). The subsequent formation of the complex totarane skeleton is a multi-step enzymatic process involving terpene synthases and cytochrome P450 monooxygenases (CYPs).

Step 1: Cyclization of GGPP to Totaratriene Skeleton The biosynthesis is initiated by a Class II diterpene synthase (diTPS) that protonates the terminal double bond of GGPP, catalyzing a cyclization cascade to form a bicyclic labdadienyl/copalyl pyrophosphate (CPP) intermediate. A subsequent Class I diTPS then facilitates the release of the pyrophosphate group, initiating a second cyclization and rearrangement to form the characteristic tricyclic ring system of the totarane skeleton. This likely produces an early hydrocarbon intermediate such as totara-8,11,13-triene.

Step 2: Aromatic Ring Modification by Cytochrome P450s Following the formation of the core skeleton, the molecule undergoes a series of oxidative modifications, catalyzed primarily by CYP enzymes. To form this compound, the aromatic C-ring of the totaratriene intermediate is hydroxylated at positions C-12 and C-13. This may occur sequentially. For instance, the formation of totarol (hydroxylated at C-13) is a key step. A subsequent ortho-hydroxylation at C-12, catalyzed by another specific CYP, would yield the final this compound product. This sequence is plausible as the chemical synthesis of this compound from natural totarol has been demonstrated.

Experimental Protocols

The isolation and analysis of this compound require robust methodologies for extraction from complex plant matrices, followed by purification and precise quantification.

Protocol 1: Supercritical Fluid Extraction (SFE)

This method is highly efficient for extracting non-polar compounds like this compound from woody material, leaving no solvent residues.

-

Material Preparation : Grind dry heartwood of Podocarpus totara in a knife mill to a particle size of approximately 1-2 mm.

-

Loading : Load the ground wood chips (e.g., 40-50 kg) into the extraction vessel of a supercritical fluid extractor.

-

Extraction Conditions :

-

Solvent : Supercritical CO₂.

-

Pressure : 150 bar.

-

Temperature : 60°C (333 K).

-

-

Extraction Process : Pressurize the vessel and maintain a constant flow of supercritical CO₂ through the wood matrix. The extraction can be run semi-continuously, with each vessel on-line for approximately four hours.

-

Separation and Collection : Route the CO₂ stream containing the dissolved extract to a separation vessel. Reduce the pressure to precipitate the extract. The separation vessel can be operated for six hours before depressurization and collection.

-

Post-Processing : The collected crude extract will be a mixture of this compound, totarol, other diterpenes, and co-extracted water. Remove free water by filtration. The resulting extract can be freeze-dried to yield a concentrated powder.

Protocol 2: Solvent Extraction and Chromatographic Isolation

This classic method is suitable for laboratory-scale isolation and purification.

-

Extraction : Macerate air-dried, powdered Podocarpus heartwood with methanol at room temperature, followed by exhaustive percolation.

-

Concentration : Evaporate the methanol from the percolate under reduced pressure to yield a crude extract.

-

Partitioning : Re-suspend the crude extract in a hydro-methanolic solution. Perform liquid-liquid partitioning sequentially against hexane (to remove non-polar lipids) and then ethyl acetate. The totarane diterpenes will typically concentrate in the ethyl acetate fraction.

-

Fractionation : Concentrate the active ethyl acetate fraction and apply it to a size-exclusion chromatography column, such as Sephadex LH-20.

-

Elution : Elute the column with an appropriate solvent system (e.g., a 1:1 mixture of Dichloromethane:Methanol). Collect fractions based on UV absorbance or TLC analysis.

-

Purification : Pool fractions containing this compound and subject them to further purification steps if necessary, such as preparative HPLC, to achieve high purity.

-

Structure Verification : Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of this compound in extracts, adapted from standard methods for similar phenolic compounds.

-

Standard Preparation : Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

-

Sample Preparation : Accurately weigh the crude or semi-purified plant extract. Dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.

-

Chromatographic Conditions :

-

Instrument : HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase :

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Elution Program : A gradient elution is recommended. For example: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : Monitor at approximately 280 nm, a common wavelength for phenolic compounds.

-

Injection Volume : 10-20 µL.

-

-

Analysis : Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the prepared samples. Identify the this compound peak by comparing its retention time with that of the standard.

-

Quantification : Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve. Express the final content as mg of this compound per gram of extract.

Conclusion

This compound is a promising bioactive diterpenoid predominantly sourced from the heartwood of Podocarpus species. Its biosynthesis follows the general pathway for plant diterpenoids, starting from GGPP and involving specialized diterpene synthases and cytochrome P450 enzymes to construct and functionalize the unique totarane skeleton. The protocols detailed herein for supercritical fluid extraction, solvent extraction, and HPLC quantification provide a robust framework for researchers to isolate and study this valuable natural product. Further investigation into the specific enzymes of the biosynthetic pathway could enable metabolic engineering approaches for sustainable, high-yield production of this compound for pharmaceutical and industrial applications.

An In-depth Technical Guide to the Ethnobotanical Uses of Podocarpus Species

Introduction

The genus Podocarpus, belonging to the Podocarpaceae family, comprises a diverse group of evergreen trees and shrubs predominantly found in the southern hemisphere.[1] These plants, commonly known as yellowwoods, are not only ecologically and commercially valuable but also hold a significant place in traditional medicine systems across various cultures.[2][3] For centuries, different parts of Podocarpus species have been utilized to treat a wide array of ailments, ranging from fevers and coughs to more severe conditions like cholera and venereal diseases.[3][4]

Recent decades have seen a surge in scientific interest aimed at validating these traditional uses. Phytochemical investigations have revealed a rich repository of bioactive compounds, most notably nor- and bis-norditerpenoid dilactones and biflavonoids, which are considered taxonomic markers for the genus.[2][4] These compounds have demonstrated a spectrum of pharmacological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects, thereby providing a scientific basis for their ethnobotanical applications.[1][2] This guide provides a comprehensive overview of the traditional uses, phytochemistry, and pharmacological activities of Podocarpus species, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Ethnobotanical Uses

Podocarpus species are employed in traditional medicine across Asia, Africa, and the Americas. The bark, leaves, fruits, and stems are the most commonly used parts. Traditional applications include treatments for asthma, fevers, coughs, cholera, chest complaints, arthritis, rheumatism, and venereal diseases.[4][5][6] For instance, the bark of P. nagi is used in Ayurvedic medicine as an antiseptic and astringent and for treating fevers and asthma.[4] In South Africa, the bark of P. henkelii is used as a traditional love charm.[4] A decoction of P. neriifolius leaves has been used to treat painful joints and rheumatism, while the stem and bark extracts of P. macrophyllus are applied for ringworm and blood disorders.[7][8]

Table 1: Summary of Traditional Ethnobotanical Uses of Podocarpus Species

| Species | Part Used | Traditional Medicinal Use | Geographical Region | Reference(s) |

|---|---|---|---|---|

| Podocarpus nagi | Bark | Antiseptic, astringent, carminative; treats fevers, asthma, coughs, cholera, arsenic poisoning, skin diseases, ulcers. | Ayurvedic (India), China | [4] |

| Podocarpus macrophyllus | Stem Bark, Fruit | Treats worms (especially ringworm), blood disorders. Fruit decoction is tonic for heart, kidneys, lungs, stomach. | China, Japan | [7][8][9] |

| Podocarpus neriifolius | Leaves | Treats painful joints and rheumatism. | Not specified | [7] |

| Podocarpus falcatus | Shoot Apex | Used for stomachache, cancer, diabetes, and difficulty of urination (diuretic). | Ethiopian folk medicine | [10] |

| Various African Species (P. elongatus, P. falcatus, P. henkelii, P. latifolius) | Not specified | Treats fevers, asthma, coughs, cholera, chest complaints, arthritis, rheumatism, venereal diseases, and distemper in dogs. | South Africa | [5] |

| Podocarpus gracilior | Stems | Source of Taxol, an anticancer agent. | Not specified |[3][7] |

Pharmacological Activities and Bioactive Compounds

Scientific validation of the ethnobotanical uses of Podocarpus has led to the discovery of numerous bioactive compounds with significant therapeutic potential. The primary pharmacological activities investigated include cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.

Cytotoxic Activity

A significant number of studies have focused on the anticancer potential of compounds isolated from Podocarpus species, particularly norditerpenoid dilactones and biflavonoids.[2] These compounds have shown potent cytotoxic activity against various human tumor cell lines.[11][12] Nagilactone C, for example, exhibited a strong inhibitory effect against human colon carcinoma cells (DLD).[11][13] Similarly, podocarpusflavone-A (PF) and dimethoxyamentoflavone (DAF) from P. nakaii showed significant inhibition against multiple cancer cell lines and were found to induce apoptosis.[14]

Table 2: Cytotoxic Activity of Compounds and Extracts from Podocarpus Species

| Species | Compound/Extract | Cell Line(s) | Quantitative Data (ED₅₀ / IC₅₀) | Reference(s) |

|---|---|---|---|---|

| P. fasciculus | Nagilactone C | DLD (human colon carcinoma) | ED₅₀ = 2.57 µg/mL | [11][13] |

| P. fasciculus | Various biflavonoids | KB, Hela, Hepa, DLD, A-549 | Moderate activity (data not specified) | [11] |

| P. nakaii | Podocarpusflavone-A (PF), Dimethoxyamentoflavone (DAF) | DLD, KB, MCF-7, HEp-2 | ED₅₀ = 4.56 - 16.24 µg/mL | [14] |

| P. macrophyllus var. maki | Rakanmakilactones | P388 (murine leukemia) | Cytotoxic effect observed (data not specified) | [12][15] |

| P. nakaii | Inumakilactone B, Podolactone E | Daoy, WiDr, KB, HeLa | Potent cytotoxic activities (data not specified) |[12] |

The isolation of cytotoxic compounds from Podocarpus species often employs a bioassay-guided fractionation approach.

-

Extraction: Dried and powdered plant material (e.g., twigs of P. nakaii) is extracted with a solvent like ethanol (EtOH).[14]

-

Solvent Partitioning: The crude extract is then partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol, and water) to create fractions with varying chemical profiles.

-

Bioassay Screening: Each fraction is screened for cytotoxic activity against a panel of cancer cell lines using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to identify the most active fraction(s).

-

Chromatographic Isolation: The active fraction is subjected to repeated column chromatography (e.g., silica gel, Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[15]

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC).[14]

-

Cytotoxicity Determination: The half-maximal effective concentration (ED₅₀) or half-maximal inhibitory concentration (IC₅₀) of the pure compounds is determined against the cancer cell lines to quantify their cytotoxic potency.

References

- 1. a-comprehensive-review-on-the-medicinal-usage-of-podocarpus-species-phytochemistry-and-pharmacology - Ask this paper | Bohrium [bohrium.com]

- 2. A comprehensive review on the medicinal usage of Podocarpus species: Phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Anti-inflammatory, antioxidant, anti-tyrosinase and phenolic contents of four Podocarpus species used in traditional medicine in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diterpenoids Isolated from Podocarpus macrophyllus Inhibited the Inflammatory Mediators in LPS-Induced HT-29 and RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medicinal herbs: KUSAMAKI - Podocarpus macrophyllus [naturalmedicinalherbs.net]

- 9. pfaf.org [pfaf.org]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Technical Guide to the Preliminary Screening of Totaradiol for Novel Therapeutic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Totaradiol, a naturally occurring diterpenoid phenol derived from the heartwood of trees in the Podocarpaceae family, is well-documented for its potent antimicrobial and preservative properties. However, the therapeutic potential of this molecule may extend far beyond its current applications. Preliminary investigations suggest that this compound possesses a range of biological activities that warrant further exploration for novel therapeutic uses. This technical guide provides an in-depth overview of the preliminary screening of this compound for antioxidant, anti-inflammatory, and anticancer properties. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to guide future research and development.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological factor in numerous chronic diseases. Natural compounds with antioxidant capabilities are of significant interest as potential therapeutic agents.

Quantitative Data on Antioxidant Activity

A study involving the chemical analysis of Myrtus communis L. leaf extract identified Totarol (this compound) as a major component (3.30%).[1] The methanolic extract of this plant demonstrated significant dose-dependent antioxidant activity.[1]

Table 1: In Vitro Antioxidant Activity of a Totarol-Containing Extract

| Assay | IC50 (µg/mL) | Source |

|---|

| Hydrogen Peroxide (H₂O₂) Scavenging | 17.81 ± 3.67 |[1] |

IC50 represents the concentration of the extract required to scavenge 50% of the free radicals.

Relevant Signaling Pathway: Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.[2] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous cytoprotective genes.[2][3] The potential interaction of this compound with this pathway is a key area for future investigation.

Experimental Protocols for Antioxidant Screening

Standard in vitro assays are essential for quantifying the antioxidant capacity of a test compound.[4][5]

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6]

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 70 µM) in methanol. Prepare serial dilutions of this compound in a suitable solvent (e.g., methanol or DMSO). Ascorbic acid is used as a positive control.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound at various concentrations. The total volume should be consistent (e.g., 200 µL). A control well contains only the solvent and DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 515-520 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay [7]

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.

-

Reaction Mixture: Add a small volume of the sample (this compound solution) to a pre-warmed FRAP reagent in a test tube or 96-well plate.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance of the resulting blue-colored solution at 593-595 nm.

-

Quantification: A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄. The FRAP value of the sample is expressed as µM Trolox Equivalents (TE) or Fe²⁺ equivalents.

Anti-inflammatory Properties

Chronic inflammation is a contributing factor to a wide array of human diseases. Natural products that can modulate inflammatory pathways are valuable candidates for drug development.[8]

Preclinical Evidence

The same methanolic extract of Myrtus communis, containing this compound, demonstrated a significant anti-inflammatory effect in an in vivo model by reducing carrageenan-induced paw edema in rats.[1] Molecular docking studies further suggested potential interactions with key inflammatory targets, including COX-2 and NF-κB.[1]

Relevant Signaling Pathway: Canonical NF-κB Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB).[10] Pro-inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and COX-2.[11][12]

Experimental Protocol for Anti-inflammatory Screening

Protocol 3: In Vitro Lipopolysaccharide (LPS)-Induced Inflammation Assay [13]

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media until they reach 80-90% confluency. Seed the cells into 24- or 96-well plates and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response. A positive control group may include a known anti-inflammatory drug (e.g., Dexamethasone).

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours).

-

Analysis: Collect the cell culture supernatant. Measure the concentration of pro-inflammatory mediators such as Nitric Oxide (using the Griess reagent assay) or cytokines like TNF-α and IL-6 (using ELISA kits).

-

Data Interpretation: A dose-dependent reduction in the levels of these inflammatory markers indicates the anti-inflammatory activity of this compound.

Anticancer Potential: A Methodological Framework

The screening of natural products is a cornerstone of anticancer drug discovery.[14] While specific quantitative data for this compound's anticancer activity is not yet widely published, this section outlines a standard workflow for its preliminary in vitro evaluation.

Experimental Workflow for In Vitro Anticancer Screening

A logical, stepwise approach is crucial for evaluating the anticancer potential of a novel compound. The primary goal is to determine cytotoxicity against cancer cell lines and assess selectivity compared to non-malignant cells.[15]

Experimental Protocol for Preliminary Anticancer Screening

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Protocol 4: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay [16]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-malignant control cell line (e.g., MCF-10A) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Remove the treatment media and add fresh media containing MTT solution (final concentration ~0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) for each cell line. A lower IC50 in cancer cells compared to normal cells indicates selective cytotoxicity.

Conclusion and Future Directions

The preliminary evidence for this compound's antioxidant and anti-inflammatory activities is promising and provides a strong rationale for more extensive investigation. While its anticancer potential is still largely unexplored, the established methodologies outlined in this guide offer a clear path for initial screening.

Future research should focus on:

-

Confirming Activity: Validating the observed antioxidant and anti-inflammatory effects using purified this compound in a broader range of in vitro and in vivo models.

-

Elucidating Mechanisms: Investigating the molecular mechanisms underlying this compound's bioactivity, with a particular focus on its interaction with key signaling pathways such as Nrf2 and NF-κB.

-

Systematic Anticancer Screening: Conducting comprehensive in vitro screening against a diverse panel of cancer cell lines to identify potential cytotoxic and cytostatic effects and determine its selectivity index.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize potency and selectivity for specific therapeutic targets.

By systematically applying these screening protocols and investigatory frameworks, the scientific community can effectively evaluate the broader therapeutic potential of this compound, potentially unlocking novel applications for this versatile natural compound.

References

- 1. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Antioxidant Assays [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. news-medical.net [news-medical.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. NF-κB - Wikipedia [en.wikipedia.org]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) [pubs.rsc.org]

- 14. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. broadpharm.com [broadpharm.com]

Totaradiol: A Comprehensive Technical Review of its Discovery, Significance, and Antibacterial Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Totaradiol, a naturally occurring diterpenoid from the heartwood of trees in the Podocarpaceae family, has garnered scientific interest for its potent biological activities, particularly its antibacterial properties. This technical guide provides an in-depth exploration of the discovery of this compound and its historical scientific significance, with a focus on its antimicrobial actions. While research on this compound is less extensive than that of its close structural analogue, totarol, this document synthesizes the available knowledge and presents data on totarol to illustrate the therapeutic potential of this class of compounds. Detailed experimental protocols for assessing antibacterial activity and mechanisms of action are provided, alongside visualizations of key pathways and workflows to support further research and development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the investigation of the remarkable durability and resistance to decay of the tōtara tree (Podocarpus totara), a species endemic to New Zealand.[1] Māori, the indigenous people of New Zealand, have long valued the tōtara for its robust, rot-resistant timber, using it for carving, canoe building, and other applications where durability is paramount.[1] This inherent resilience prompted scientific inquiry into the chemical constituents of the heartwood.

In the early 20th century, New Zealand scientist Sir Thomas Hill Easterfield, alongside his colleague J.C. McDowell, began investigating the chemical composition of native trees.[1] Their work led to the isolation of a crystalline substance from Podocarpus totara which they named "totarol" in 1915.[1] Subsequent phytochemical analyses of Podocarpus species and other related conifers, such as Thuja plicata (Western red cedar), revealed the presence of a family of related diterpenoids, including this compound and ferruginol. While the initial focus was on totarol, these compounds share a common tricyclic diterpenoid core structure, which is the basis for their biological activity.

The historical significance of these discoveries lies in the identification of a new class of potent natural antimicrobial agents. The early research established the foundation for understanding the chemical basis of the durability of certain woods and opened a new avenue for the discovery of bioactive compounds from plant sources.

Scientific Significance: Antibacterial Activity

The primary scientific significance of this compound and its analogues is their pronounced antibacterial activity, particularly against Gram-positive bacteria. This has positioned them as promising candidates for the development of new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Extensive research has been conducted on totarol, which serves as a proxy for understanding the potential of this compound. Studies have consistently demonstrated its efficacy against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

Quantitative Data on Antibacterial Activity

The following tables summarize the quantitative data available for totarol, which is indicative of the expected potency of this compound.

| Table 1: Minimum Inhibitory Concentration (MIC) of Totarol against Staphylococcus aureus | | :--- | :--- | | Bacterial Strain | MIC (µg/mL) | | S. aureus (food-borne isolates) | 2 - 4[1] | | S. aureus ATCC 29213 | 2[1] | | S. aureus ATCC 25923 | 2[2] | | Methicillin-resistant S. aureus (MRSA) | 7 µM (approximately 2 µg/mL)[3] |

| Table 2: Other Relevant Potency Data for Totarol | | :--- | :--- | | Parameter | Value | | Half maximal inhibitory concentration (IC50) | 7.5 µg/mL[1] | | IC50 for Ethidium Bromide Efflux Inhibition in S. aureus | 15 µM (approximately 4.3 µg/mL)[2] |

Mechanisms of Antibacterial Action

The antibacterial activity of totarane diterpenoids is attributed to two primary mechanisms: disruption of the bacterial cell membrane and inhibition of efflux pumps.

Cell Membrane Disruption

Totarol, and likely this compound, exerts its bactericidal effect by compromising the integrity of the bacterial cell membrane. This leads to a loss of essential cellular components and ultimately, cell death. The lipophilic nature of the molecule allows it to intercalate into the phospholipid bilayer, disrupting its structure and function. This disruption manifests as increased membrane permeability.

Caption: Mechanism of cell membrane disruption by this compound.

Efflux Pump Inhibition

Multidrug resistance (MDR) efflux pumps are a significant mechanism by which bacteria evade the effects of antibiotics. These pumps actively transport antimicrobial agents out of the cell, preventing them from reaching their intracellular targets. Totarol has been identified as an inhibitor of the NorA efflux pump in S. aureus. By blocking these pumps, totarol can restore the efficacy of other antibiotics and overcome certain forms of drug resistance. It is plausible that this compound exhibits similar activity.

Caption: Mechanism of efflux pump inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial properties of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Add a defined volume of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to the wells of a 96-well microtiter plate.

-

Serial Dilutions: Add a small volume of the this compound stock solution to the first well and perform two-fold serial dilutions across the plate by transferring a fixed volume of the mixture to subsequent wells.

-

Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate, including a positive control (bacteria and medium, no this compound) and a negative control (medium only).

-

Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C for S. aureus) for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.

Ethidium Bromide Accumulation Assay for Efflux Pump Inhibition

This assay measures the ability of a compound to inhibit efflux pumps by monitoring the intracellular accumulation of a fluorescent substrate, ethidium bromide (EtBr).

Detailed Steps:

-

Bacterial Culture Preparation: Grow the test bacteria to the mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash them with a buffer (e.g., phosphate-buffered saline, PBS), and resuspend them in the same buffer to a specific optical density.

-

Loading with EtBr: Add EtBr to the bacterial suspension at a sub-inhibitory concentration. In parallel, prepare a suspension with EtBr and the test compound (this compound) at a concentration that does not inhibit bacterial growth.

-

Fluorescence Measurement: Monitor the fluorescence of the bacterial suspensions over time using a fluorometer. An increase in fluorescence indicates the accumulation of EtBr inside the cells.

-

Data Analysis: Compare the fluorescence levels of the suspension with and without this compound. A significant increase in fluorescence in the presence of this compound indicates inhibition of EtBr efflux.

Conclusion and Future Directions

This compound, a natural diterpenoid, holds considerable promise as a lead compound for the development of novel antibacterial agents. Its historical context, rooted in the observation of the natural durability of the tōtara tree, underscores the value of ethnobotanical knowledge in modern drug discovery. The scientific significance of this compound and its better-studied analogue, totarol, lies in their potent activity against Gram-positive bacteria, including resistant strains, through mechanisms of cell membrane disruption and efflux pump inhibition.

While the existing data for totarol provides a strong rationale for the potential of this compound, further research is imperative. Future studies should focus on the specific isolation and characterization of this compound from various natural sources, as well as the comprehensive evaluation of its antibacterial spectrum and potency through standardized assays. Elucidating the precise molecular interactions of this compound with bacterial membranes and efflux pumps will be crucial for its optimization as a therapeutic agent. Furthermore, exploring its synergistic potential with existing antibiotics could lead to novel combination therapies to combat multidrug-resistant infections. The in-depth understanding of this compound's discovery, significance, and mechanisms of action presented in this guide serves as a foundation for these future research endeavors.

References

The Ecological Significance of Totaradiol in Podocarpus Trees: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Podocarpus, a genus of conifers widespread across the Southern Hemisphere, has long been recognized for its remarkable resistance to decay and herbivory. This resilience is largely attributed to the production of a diverse array of secondary metabolites. Among these, the diterpenoid totaradiol stands out for its potent biological activities. This technical guide delves into the ecological role of this compound, exploring its antimicrobial, insecticidal, and antioxidant properties. We provide a comprehensive overview of the current scientific understanding, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating natural product chemistry, chemical ecology, and the development of novel therapeutic agents.

Data Presentation: The Bioactivity of this compound

The multifaceted ecological role of this compound is underpinned by its potent bioactivity against a range of organisms and oxidative processes. The following tables summarize the quantitative data available for this compound and its close analogue, totarol, providing a comparative overview of its efficacy.

Table 1: Antimicrobial Activity of Totarol

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 2 | [1] |

| Staphylococcus aureus | (penicillin-resistant) | 1.56 | [2] |

| Streptococcus mutans | N/A | <1.56 | [2] |

| Bacillus subtilis | N/A | <1.56 | [2] |

| Propionibacterium acnes | N/A | <1.56 | [2] |

| Enterococcus faecalis | (vancomycin-resistant) | 0.25 | [3] |

| Gram-negative bacteria | Various | 256 - 512 | [4] |

Note: Data for totarol is presented as a close structural and functional analogue of this compound.

Table 2: Insecticidal Activity Data (Representative)

| Insect Species | Compound | LC50 | Exposure Time | Reference |

| Spodoptera litura | Chlorantraniliprole | 0.0055% | 72 hours | [5] |

| Spodoptera litura | Chlorfenapyr | 0.0073% | 72 hours | [5] |

| Spodoptera litura | Thiodicarb | 0.019% | 72 hours | [5] |

Table 3: Antioxidant Activity of Phenolic Compounds (Representative IC50 Values)

| Assay | Compound | IC50 (µg/mL) | Reference |

| DPPH | Gallic Acid Hydrate | 1.03 ± 0.25 | [6] |

| DPPH | (+)-Catechin Hydrate | 3.12 ± 0.51 | [6] |

| DPPH | Quercetin | 1.89 ± 0.33 | [6] |

| ABTS | Gallic Acid Hydrate | 1.03 ± 0.25 | [6] |

| ABTS | (+)-Catechin Hydrate | 3.12 ± 0.51 | [6] |

| ABTS | Quercetin | 1.89 ± 0.33 | [6] |

Note: Specific IC50 values for this compound in DPPH and ABTS assays are not consistently reported in the reviewed literature. The data for well-characterized antioxidants are provided for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's ecological role.

Extraction of this compound from Podocarpus Bark

Method: Supercritical CO2 Extraction

This method is preferred for its efficiency and the use of a non-toxic, environmentally friendly solvent.

-

Sample Preparation: The bark of Podocarpus species is collected, air-dried, and ground into a fine powder (particle size of approximately 0.5-1.0 mm) to increase the surface area for extraction.

-

Extraction Parameters:

-

Apparatus: A supercritical fluid extraction system.

-

Solvent: Supercritical carbon dioxide (CO2).

-

Pressure: 150-300 bar.

-

Temperature: 40-60 °C.

-

Co-solvent (optional): 5-10% ethanol can be added to the CO2 to enhance the extraction of more polar compounds.

-

Flow Rate: 2-4 L/min.

-

-

Procedure:

-

The ground bark material is packed into the extraction vessel.

-

Supercritical CO2, with or without a co-solvent, is pumped through the vessel.

-

The pressure and temperature are maintained at the desired setpoints to ensure the CO2 remains in a supercritical state.

-

The extract-laden supercritical fluid is then passed through a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the this compound-rich extract to precipitate.

-

The collected extract is then further purified using techniques such as column chromatography to isolate pure this compound.

-

Antimicrobial Susceptibility Testing

Method: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

96-well microtiter plates.

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microbial inoculum standardized to 0.5 McFarland turbidity.

-

This compound stock solution of known concentration.

-

Positive control (standard antibiotic/antifungal).

-

Negative control (broth only).

-

-

Procedure:

-

A serial two-fold dilution of the this compound stock solution is prepared in the microtiter plate wells using the culture broth. The final volume in each well is typically 100 µL.

-

An equal volume (100 µL) of the standardized microbial inoculum is added to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.[7]

-

Insect Bioassay

Method: Leaf-Dip Bioassay for Larvicidal Activity

This method is commonly used to assess the toxicity of a compound to leaf-chewing insects.

-

Materials:

-

Fresh, untreated leaves (e.g., from a host plant of the target insect).

-

Test insect larvae (e.g., Spodoptera litura).

-

This compound solutions of varying concentrations in a suitable solvent (e.g., acetone with a non-ionic surfactant).

-

Control solution (solvent and surfactant only).

-

Petri dishes or ventilated containers.

-

-

Procedure:

-

Leaves are dipped into the different concentrations of this compound solution for a set time (e.g., 10-30 seconds).

-

The treated leaves are allowed to air dry completely.

-

The dried, treated leaves are placed individually into Petri dishes.

-

A set number of insect larvae (e.g., 10-20) are introduced into each Petri dish.

-

The dishes are maintained under controlled conditions of temperature, humidity, and light.

-

Mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours).[8]

-

The LC50 (lethal concentration required to kill 50% of the test population) is calculated using probit analysis.

-

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Materials:

-

DPPH solution in methanol (e.g., 0.1 mM).

-

This compound solutions of varying concentrations in methanol.

-

Positive control (e.g., ascorbic acid, Trolox).

-

Spectrophotometer.

-

-

Procedure:

-

In a test tube or microplate well, a fixed volume of the DPPH solution (e.g., 1 mL) is mixed with varying concentrations of the this compound solution.

-

The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.[9][10]

-

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of a compound to reduce the pre-formed ABTS radical cation.

-

Materials:

-

ABTS stock solution (e.g., 7 mM).

-

Potassium persulfate solution (e.g., 2.45 mM).

-

This compound solutions of varying concentrations.

-

Positive control (e.g., Trolox).

-

Spectrophotometer.

-

-

Procedure:

-

The ABTS radical cation (ABTS•+) is generated by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

A fixed volume of the diluted ABTS•+ solution is mixed with varying concentrations of the this compound solution.

-

The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.[10]

-

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of this compound, a diterpene, originates from the general isoprenoid pathway. It begins with the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP), from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via the methylerythritol 4-phosphate (MEP) pathway in plastids. A series of cyclization and rearrangement reactions, catalyzed by specific diterpene synthases and cyclases, then convert GGPP into the characteristic tricyclic structure of this compound.

Experimental Workflow for Bioprospecting Antimicrobial Compounds

The discovery of novel antimicrobial agents from natural sources like Podocarpus trees follows a structured experimental workflow. This process begins with the collection and extraction of plant material, followed by a series of screening and characterization steps to identify and validate bioactive compounds.

Signaling Pathway: Postulated Mechanism of Antimicrobial Action

While the precise signaling pathways affected by this compound are still under investigation, a primary proposed mechanism of its antimicrobial action involves the disruption of the bacterial cell membrane. This disruption can lead to a cascade of events, ultimately resulting in cell death.

Conclusion

This compound, a prominent secondary metabolite in Podocarpus trees, plays a crucial ecological role through its potent antimicrobial, and likely insecticidal and antioxidant, activities. This guide has provided a comprehensive overview of the quantitative data supporting these functions, detailed experimental protocols for their investigation, and visual representations of the underlying biosynthetic and mechanistic pathways. The information compiled herein underscores the potential of this compound as a lead compound for the development of new pharmaceuticals and other bioactive products. Further research is warranted to fully elucidate its insecticidal properties and to explore the full spectrum of its biological activities and potential applications.

References

- 1. Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. entomoljournal.com [entomoljournal.com]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dpph assay ic50: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. e3s-conferences.org [e3s-conferences.org]

Unveiling the Botanical Sources of Totaradiol: A Technical Guide to Biodiversity, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Totaradiol, a naturally occurring diterpenoid, has garnered significant interest within the scientific community due to its potent antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the biodiversity of plant species known to produce this valuable compound. It is designed to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and biotechnology. This document outlines the primary plant sources of this compound, details its biosynthetic pathway, and provides comprehensive experimental protocols for its extraction, isolation, and quantification.

Biodiversity of this compound-Producing Plant Species

This compound is primarily found in species belonging to the Podocarpaceae and Cupressaceae families, with notable concentrations in the heartwood of Podocarpus totara. While research into the full range of this compound-producing species is ongoing, this section summarizes the current knowledge on its principal botanical sources.

Table 1: Quantitative Analysis of this compound and Related Diterpenoids in Various Plant Species

| Plant Species | Family | Plant Part | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Podocarpus totara | Podocarpaceae | Heartwood | Totarol | ~400 (in extract) | Supercritical CO2 Extraction | [1] |

| Podocarpus neriifolius | Podocarpaceae | Leaves | Total Terpenoids | 4.53 | Spectrophotometry | [2] |

| Podocarpus elongatus | Podocarpaceae | Leaves | Total Terpenoids | 4.19 | Spectrophotometry | [2] |

| Podocarpus macrophyllus | Podocarpaceae | Leaves | Total Terpenoids | 3.98 | Spectrophotometry | [2] |

| Podocarpus gracilior | Podocarpaceae | Leaves | Total Terpenoids | 3.13 | Spectrophotometry | [2] |

| Cupressus sempervirens | Cupressaceae | Leaves | trans-Totarol | Present (relative abundance) | GC-MS | [3] |

| Rosmarinus officinalis | Lamiaceae | Leaves | Carnosic acid, Carnosol** | High relative abundance | HPLC-ESI-QTOF-MS | [4] |

*Note: Data for this compound is often reported as Totarol, a closely related and more abundant compound from which this compound can be derived. Specific quantitative data for this compound remains limited in publicly available literature. The concentration of Totarol in the crude extract is provided, not in the raw plant material. **Note: While Rosmarinus officinalis is reported to contain a wide array of diterpenoids, specific quantitative data for this compound is not readily available. The presence of other bioactive diterpenes like carnosic acid and carnosol is well-documented.

Biosynthesis of this compound

The biosynthesis of this compound, a C20 diterpenoid, originates from the methylerythritol 4-phosphate (MEP) pathway within the plastids of plant cells. This pathway synthesizes the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The following diagram illustrates the proposed biosynthetic route to this compound, based on established knowledge of diterpene biosynthesis in gymnosperms.

References

- 1. WO2005073154A1 - A method of extracting totarol and/or a product containing totarol - Google Patents [patents.google.com]

- 2. Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction of essential oil from Cupressus sempervirens: comparison of global yields, chemical composition and antioxidant activity obtained by hydrodistillation and supercritical extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Totaradiol: An Initial Assessment of Its Safety and Toxicity Profile

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Totarol, a phenolic diterpenoid extracted from the heartwood of trees of the Podocarpaceae family, has garnered significant interest for its potent antimicrobial and antioxidant properties. This has led to its investigation for various applications, including in cosmetics and as a potential therapeutic agent. This technical guide provides an initial assessment of the safety and toxicity profile of Totarol based on currently available preclinical data. While in vitro studies provide some insights into its cytotoxic potential, a notable gap exists in the public domain regarding comprehensive in vivo toxicity and genotoxicity data compliant with international guidelines (e.g., OECD). This document summarizes the existing data, details relevant experimental protocols, and visualizes potential signaling pathways to aid researchers and drug development professionals in their initial evaluation of Totarol.

In Vitro Cytotoxicity

A number of studies have investigated the cytotoxic effects of Totarol on various cell lines, primarily focusing on cancer cell lines. The half-maximal inhibitory concentration (IC50) values obtained from these studies are summarized in Table 1.

Table 1: In Vitro Cytotoxicity of Totarol on Various Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) | Incubation Time (h) | Assay Method |

| HeLa | Human cervical cancer | Weak inhibition | Not specified | Not specified |

| COLO 679 | Human malignant melanoma | Not specified (more effective than propolis extract with low Totarol) | Not specified | MTT |

| K562 | Human chronic myelogenous leukemia | Not specified (sensitive) | 24, 48, 72 | MTT |

| U937 | Human histiocytic lymphoma | Not specified (sensitive) | 24, 48, 72 | MTT |

| SK-MEL-28 | Human malignant melanoma | Not specified (less sensitive) | 24, 48, 72 | MTT |

| Peripheral Blood Mononuclear Cells (PBMCs) | Human immune cells | Not specified (less sensitive than most cancer cell lines) | 24, 48, 72 | MTT |

Note: Specific IC50 values for many cell lines were not explicitly stated in the reviewed literature but were described in relative terms.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay commonly used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Totarol (or the test compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

In Vivo Toxicity

One study investigated the neuroprotective effects of Totarol in a rat model of acute cerebral ischemic injury. In this study, Totarol was administered at doses of 1 and 10 µg/kg and was reported to significantly reduce infarct volume and improve neurological deficits without mention of overt toxicity at these low doses[1]. However, this study was not designed as a formal toxicity assessment.

Table 2: In Vivo Toxicity Data for Totarol

| Species | Route of Administration | Dosing Regimen | Observed Effects | LD50 | NOAEL |

| Rat | Intraperitoneal | 1 and 10 µg/kg | Neuroprotective effects in an ischemic stroke model; no overt toxicity reported at these doses. | Not Determined | Not Determined |

Experimental Protocols for In Vivo Toxicity Studies (General Overview)

While specific studies on Totarol are lacking, the following are standard OECD guidelines for conducting oral toxicity studies.

This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a small number of animals per step.

Procedure:

-

Animal Selection: Typically, young adult female rats are used.

-

Dosing: A single oral dose of the test substance is administered to a group of animals. The starting dose is selected from a series of predefined dose levels (5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure: The outcome of the first step determines the next step (e.g., dosing at a higher or lower level).

-

Classification: The substance is classified into a toxicity category based on the observed mortality.

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 90 days.

Procedure:

-

Animal Selection: Typically, rats of both sexes are used.

-

Dosing: The test substance is administered daily via the diet, drinking water, or gavage for 90 days. At least three dose levels and a control group are used.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.

-

Pathology: A full necropsy is performed on all animals, and organs are weighed. Histopathological examination of selected organs is conducted.

-

NOAEL Determination: The highest dose level at which no adverse effects are observed is determined as the NOAEL.

Genotoxicity

There is a significant lack of publicly available data on the genotoxic potential of Totarol. No studies utilizing standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay), in vitro or in vivo micronucleus assay, or chromosomal aberration test have been found in the reviewed literature.

Experimental Protocols for Genotoxicity Assays (General Overview)

The following are standard assays used to assess the genotoxic potential of a substance.

This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations, specifically point mutations.

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.

This assay identifies agents that cause structural chromosomal aberrations in the bone marrow cells of rodents.

Potential Signaling Pathways

While the primary mechanism of action of Totarol is considered to be its antimicrobial activity through disruption of the bacterial cell membrane, some evidence suggests its interaction with mammalian signaling pathways.

A study on the neuroprotective effects of Totarol indicated the involvement of the PI3K/Akt and Nrf2/HO-1 pathways[1]. Totarol was shown to increase the phosphorylation of Akt and GSK-3β, and upregulate the expression of Nrf2 and heme oxygenase-1 (HO-1), leading to a reduction in oxidative stress[1].

Figure 2: Proposed involvement of Totarol in the PI3K/Akt signaling pathway.

References

Totaradiol's potential as a lead compound in drug discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Totaradiol, a naturally occurring phenolic diterpenoid, has emerged as a compelling lead compound in the field of drug discovery. Possessing a unique chemical scaffold, this compound, along with its close analogue totarol, has demonstrated a broad spectrum of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the current state of knowledge on this compound, with a focus on its therapeutic potential, underlying mechanisms of action, and relevant experimental methodologies. While research into this compound is ongoing, this document consolidates the available data to serve as a valuable resource for scientists and researchers in the pharmaceutical and biotechnology sectors.

Biological Activities and Therapeutic Potential

This compound and its related compounds have been investigated for a variety of therapeutic applications. The following sections summarize the key findings in major areas of interest.

Antimicrobial Activity

This compound and its better-studied counterpart, totarol, exhibit significant activity against a range of microorganisms, particularly Gram-positive bacteria. Notably, they have shown efficacy against clinically relevant pathogens such as Staphylococcus aureus. The primary mechanism of antibacterial action is believed to be the disruption of bacterial cell membrane integrity and permeability, leading to the leakage of cellular components[1]. Furthermore, totarol has been identified as a potent efflux pump inhibitor in S. aureus, a mechanism that can help overcome bacterial resistance to conventional antibiotics[2].

Table 1: Minimum Inhibitory Concentrations (MICs) of Totarol against Staphylococcus aureus

| Strain | MIC (µg/mL) | Reference |

| S. aureus (general strains) | 2 - 4 | [1] |

| S. aureus ATCC 25923 | 2 | [2] |

| Penicillin-resistant S. aureus | Not specified, but potent activity reported | [3] |

Note: Data for this compound is limited; this table presents data for the closely related compound totarol as an illustrative example of the potential of this structural class.

Anticancer Activity

Preliminary studies suggest that this compound and its derivatives possess anticancer properties. While specific IC50 values for this compound against various cancer cell lines are not yet widely available in the public domain, research on similar natural compounds indicates that they can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. The proposed mechanisms of action for related compounds involve the modulation of key signaling pathways implicated in cancer progression, such as the MAPK/ERK and PI3K/Akt pathways. Further investigation is required to elucidate the specific molecular targets and efficacy of this compound in oncology.

Anti-inflammatory Activity

This compound has been identified as a component of plant extracts with demonstrated anti-inflammatory effects[4]. The precise mechanism of action for this compound's anti-inflammatory properties is still under investigation. However, it is hypothesized that it may involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response. The potential of this compound to modulate these pathways makes it an attractive candidate for the development of novel anti-inflammatory agents.

Antioxidant Activity

Natural phenols are well-known for their antioxidant properties, and this compound is no exception. It has been found in plant extracts exhibiting antioxidant activity. For instance, a methanolic extract of Myrtus communis L., containing totarol (3.30%), showed a noteworthy antioxidant activity with an IC50 of 17.81 ± 3.67 µg/mL in a hydrogen peroxide scavenging assay[4]. The antioxidant capacity of pure this compound needs to be quantitatively assessed through standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) to fully understand its potential in combating oxidative stress-related diseases.

Experimental Protocols

Standardized experimental protocols are crucial for the evaluation and comparison of the biological activities of lead compounds like this compound. Below are detailed methodologies for key assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., S. aureus) is grown on an appropriate agar medium. Several colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of this compound are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of natural compounds are often attributed to their ability to modulate specific intracellular signaling pathways. While the direct targets of this compound are still being elucidated, its structural similarity to other bioactive diterpenoids suggests potential interactions with key pathways involved in cell survival, proliferation, and inflammation.

Potential Modulation of Pro-inflammatory Signaling

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Many natural compounds with anti-inflammatory properties exert their effects by inhibiting this pathway.

Figure 1: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Potential Involvement in Cancer-Related Signaling

The PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in cancer, promoting cell proliferation and survival. Many anticancer natural products have been shown to target these pathways.

Figure 2: Potential modulation of PI3K/Akt and MAPK/ERK pathways by this compound.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the investigation of a novel compound like this compound.

Figure 3: General experimental workflow for drug discovery from a natural product.

References

Methodological & Application

Application Notes & Protocols for Supercritical CO2 Extraction of Totaradiol from Podocarpus totara

Audience: Researchers, scientists, and drug development professionals.

Introduction: